4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid
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Description
The compound “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed . This method involves the intramolecular cyclization of the salt of this acid in the presence of K2CO3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is used in the synthesis of various heterocyclic systems. Salem et al. (2014) explored its reactivity towards different nucleophiles, resulting in the formation of compounds like pyridazinone, tetrahydroquinoline, and oxazinone (Salem, El-Hashash, Mahmoud, & Madkour, 2014).
Electrochemical Properties
Hildebrandt et al. (2010) synthesized a supercrowded 2,3,4,5-tetraferrocenylthiophene, revealing its electrochemical reversibility and electron-transfer properties, highlighting its potential in electrochemistry (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).
Antibacterial Activities
Zhang Ji-yun (2010) focused on the synthesis of 4,4′-(alkylmethylene)bis[1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone], demonstrating significant antibacterial activity against E. coli, showing its potential in medical applications (Zhang Ji-yun, 2010).
Microwave-Assisted Synthesis
Tolstoluzhsky et al. (2008) developed an efficient protocol using microwave assistance and ytterbium triflate catalyst for the synthesis of derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a related compound, which serves as a building block in the synthesis of biologically active compounds (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).
Nonlinear Optical Materials
Vanasundari et al. (2018) investigated derivatives of 4-oxobutanoic acid, finding that they are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antimicrobial and Antifungal Activities
Sayed et al. (2003) conducted a study on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds with antimicrobial and antifungal activities, showing its applicability in pharmaceutical research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Fluorescence Probes Development
Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, demonstrating the application of related compounds in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Corrosion Inhibition
Bentiss et al. (2007) explored 4H-triazole derivatives for corrosion and dissolution protection of mild steel, showing the application of related compounds in materials science (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Photoluminescent and Magnetic Properties
Pointillart et al. (2009) synthesized compounds demonstrating photoluminescent and magnetic properties, indicating potential applications in materials science and engineering (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).
Synthesis of Trifluoromethylated Analogues
Sukach et al. (2015) used related compounds to synthesize new trifluoromethylated analogues, indicating its significance in developing novel chemical entities (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).
Properties
IUPAC Name |
4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUZCDBISQJJQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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